molecular formula C23H31N3O4S B2840886 2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1020982-44-8

2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No.: B2840886
CAS No.: 1020982-44-8
M. Wt: 445.58
InChI Key: NTAAIIWBGKNXKK-UHFFFAOYSA-N
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Description

2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group, a piperazine ring substituted with a tolyl group, and a sulfonyl-propyl linkage, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Mode of Action

The compound acts as a non-selective antagonist of the α1B and α2A-adrenoceptors . This means it binds to these receptors and blocks their activation, preventing the usual physiological responses triggered by these receptors.

Biochemical Pathways

The antagonistic action on α1B and α2A-adrenoceptors can influence several biochemical pathways. For instance, the α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .

Result of Action

The chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in the plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a tolyl group through a nucleophilic substitution reaction.

    Sulfonylation: The substituted piperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Phenoxy Group: The final step involves coupling the sulfonylated piperazine with a phenoxy-propanamide derivative under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity

Properties

IUPAC Name

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-19-8-6-9-21(18-19)25-13-15-26(16-14-25)31(28,29)17-7-12-24-23(27)20(2)30-22-10-4-3-5-11-22/h3-6,8-11,18,20H,7,12-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAAIIWBGKNXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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